2-iodoterephthalic acid chemical properties
2-iodoterephthalic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Iodoterephthalic Acid
This guide provides a comprehensive overview of 2-iodoterephthalic acid, a versatile building block in modern chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and key applications of this compound, with a particular focus on its role in the synthesis of Metal-Organic Frameworks (MOFs).
Introduction
2-Iodoterephthalic acid (IUPAC name: 2-iodo-1,4-benzenedicarboxylic acid) is an aromatic dicarboxylic acid distinguished by the presence of two carboxylic acid groups and an iodine substituent on the benzene ring.[1] This unique molecular architecture makes it a valuable intermediate in organic synthesis and a critical component in materials science.[1] The iodine atom serves as a reactive handle for various chemical modifications, while the carboxylic acid groups provide sites for coordination chemistry, influencing the compound's reactivity and solubility.[1]
Physicochemical Properties
2-Iodoterephthalic acid is typically a white to off-white solid.[1] It exhibits solubility in organic solvents and is less soluble in water due to its hydrophobic aromatic core.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Iodoterephthalic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₅IO₄ | [1][2] |
| Molecular Weight | 292.03 g/mol | [2] |
| CAS Number | 1829-22-7 | [2] |
| Appearance | White to off-white solid | [1] |
| InChI Key | LUZKKRPROWYBLR-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=C(C=C1C(=O)O)I)C(=O)O | [2] |
| Purity | Typically >95% | |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |
Synthesis of 2-Iodoterephthalic Acid
The most common and efficient synthesis of 2-iodoterephthalic acid involves a two-step process starting from 2-aminoterephthalic acid.[4] This method leverages a diazotization reaction followed by iodination.[4]
Reaction Mechanism
The synthesis proceeds via the formation of a diazonium salt intermediate from 2-aminoterephthalic acid. This intermediate is then subjected to nucleophilic substitution by an iodide ion.
Caption: Synthesis of 2-Iodoterephthalic Acid via Diazotization.
Detailed Experimental Protocol
This protocol is based on the widely reported synthesis from 2-aminoterephthalic acid, achieving a yield of approximately 87%.[4]
Materials:
-
2-Aminoterephthalic acid
-
Concentrated Hydrochloric acid (HCl, ≥37%)[4]
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Distilled water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with a stir bar
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Beakers
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-aminoterephthalic acid in concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C using an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.[4]
-
Slowly add a solution of sodium nitrite (dissolved in a minimal amount of water) dropwise from the dropping funnel. The molar ratio of 2-aminoterephthalic acid to sodium nitrite should be 1:1 to ensure complete diazotization.[4]
-
Stir the reaction mixture vigorously at 0-5°C for 30 minutes after the addition is complete.
Step 2: Iodination
-
Prepare a solution of potassium iodide in water. An excess of KI (1.2–1.5 equivalents) is used to drive the iodination to completion.[4]
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The crude 2-iodoterephthalic acid will precipitate out of the solution.
Step 3: Purification
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-iodoterephthalic acid.
-
Dry the purified product in a vacuum oven.
Reactivity and Chemical Behavior
The chemical reactivity of 2-iodoterephthalic acid is governed by its three functional groups: two carboxylic acid groups and an iodine atom.
-
Substitution Reactions: The iodine atom is a good leaving group and can be replaced by other substituents through nucleophilic aromatic substitution reactions.[4] It also serves as a reactive site for metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules.[4]
-
Coordination Chemistry: The carboxylic acid groups can deprotonate to form carboxylates, which are excellent ligands for coordinating with metal ions. This property is fundamental to its application in the synthesis of MOFs.[1][4]
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence the supramolecular assembly and crystal packing of its derivatives and MOFs.[4]
Applications in Research and Development
2-Iodoterephthalic acid is a versatile building block with a growing number of applications in various scientific fields.[4]
Metal-Organic Frameworks (MOFs)
A primary application of 2-iodoterephthalic acid is in the synthesis of Metal-Organic Frameworks (MOFs).[4] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[5][6] The carboxylic acid groups of 2-iodoterephthalic acid act as the coordination sites for metal ions, such as zinc or cobalt, while the iodine substituent can be used to fine-tune the structural and electronic properties of the resulting MOF.[4]
Caption: General Workflow for MOF Synthesis.
Organic Synthesis and Drug Development
In organic synthesis, the iodine atom on the terephthalic acid backbone serves as a versatile handle for introducing other functional groups via reactions like Suzuki, Heck, and Sonogashira couplings.[4] This allows for the construction of complex molecular architectures that are of interest in medicinal chemistry and drug development.[] While direct applications in pharmaceuticals are still under investigation, its derivatives are being explored for potential biological activities, including antimicrobial and anticancer properties.[4]
Analytical Characterization
A combination of spectroscopic and crystallographic techniques is employed to confirm the structure and purity of 2-iodoterephthalic acid.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | To confirm the substitution pattern and the absence of impurities. | The spectra will show characteristic shifts for the aromatic protons and carbons, confirming the position of the iodine and carboxylic acid groups.[4] |
| FT-IR Spectroscopy | To validate the presence of the carboxylic acid functional groups. | A broad O-H stretch and a strong C=O stretch are expected. |
| HPLC | To determine the purity of the compound. | A single major peak indicates high purity when compared against a standard.[4] |
| Single-Crystal X-ray Diffraction | To determine the precise molecular structure and crystal packing. | Provides definitive information on bond lengths, bond angles, and intermolecular interactions.[4] |
Safety and Handling
2-Iodoterephthalic acid is classified as a hazardous substance and requires careful handling.
-
Health Hazards: It can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection when handling this chemical. Use only in a well-ventilated area and avoid breathing dust.
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[8]
Conclusion
2-Iodoterephthalic acid is a highly valuable and versatile chemical compound with significant applications in materials science and organic synthesis. Its unique combination of functional groups allows for the rational design and synthesis of advanced materials like MOFs and complex organic molecules. As research in these areas continues to expand, the importance of 2-iodoterephthalic acid as a key building block is expected to grow.
References
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2-iodoterephthalic Acid CAS No.:1829-22-7 - Ruixibiotech. (n.d.). Retrieved from [Link]
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Safety Data Sheet: ≥95 % - Carl ROTH. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - 2-Aminoterephthalic acid, 99+% - Cole-Parmer. (n.d.). Retrieved from [Link]
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Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
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The crystal structure of terephthalic acid - Sci-Hub. (n.d.). Retrieved from [Link]
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2-Iodoisophthalic Acid | C8H5IO4 | CID 320100 - PubChem. (n.d.). Retrieved from [Link]
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FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d)... - ResearchGate. (n.d.). Retrieved from [Link]
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SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria. (n.d.). Retrieved from [Link]
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The Role of Artificial Intelligence in Drug Development: Enhancing Pharmaceutical Chemistry Through Machine Learning and Predictive Modeling - ResearchGate. (n.d.). Retrieved from [Link]
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Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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